3-(3,3-Difluorocyclobutyl)propanal
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Overview
Description
3-(3,3-Difluorocyclobutyl)propanal is an organic compound with the molecular formula C7H10F2O and a molecular weight of 148.15 g/mol It is characterized by the presence of a difluorocyclobutyl group attached to a propanal moiety
Preparation Methods
The synthesis of 3-(3,3-Difluorocyclobutyl)propanal typically involves the reaction of cyclobutane derivatives with fluorinating agents under controlled conditions. One common method involves the use of difluorocarbene precursors to introduce the difluoro group into the cyclobutane ring, followed by the addition of a propanal group . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-(3,3-Difluorocyclobutyl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The difluorocyclobutyl group can undergo substitution reactions with suitable nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(3,3-Difluorocyclobutyl)propanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3,3-Difluorocyclobutyl)propanal involves its interaction with specific molecular targets. The difluorocyclobutyl group can interact with enzymes and receptors, influencing their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, affecting their function . These interactions can modulate various biochemical pathways, making the compound useful in research and therapeutic applications.
Comparison with Similar Compounds
3-(3,3-Difluorocyclobutyl)propanal can be compared with other similar compounds such as:
3-(3,3-Difluorocyclobutyl)methanol: Similar structure but with an alcohol group instead of an aldehyde.
3-(3,3-Difluorocyclobutyl)carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
3,3-Difluorocyclobutanol: Lacks the propanal moiety and has an alcohol group
Properties
Molecular Formula |
C7H10F2O |
---|---|
Molecular Weight |
148.15 g/mol |
IUPAC Name |
3-(3,3-difluorocyclobutyl)propanal |
InChI |
InChI=1S/C7H10F2O/c8-7(9)4-6(5-7)2-1-3-10/h3,6H,1-2,4-5H2 |
InChI Key |
XZLAWGADMVVBLV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CCC=O |
Origin of Product |
United States |
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